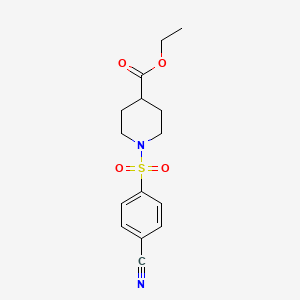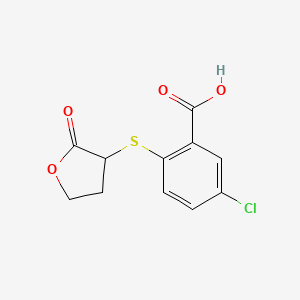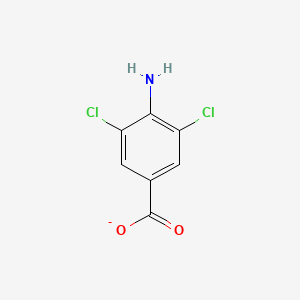
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and morpholine.
Reaction Conditions: The reaction involves the alkylation of indole with 2-chloroethylmorpholine under basic conditions
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptors.
Pathways Involved: The pathways involved can vary depending on the specific biological context. The compound may modulate signaling pathways, affect gene expression, or alter cellular processes.
Comparación Con Compuestos Similares
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other indole derivatives such as 1-(2-pyridin-4-ylethyl)indol-6-ylamine and 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
1-(2-morpholin-4-ylethyl)indol-6-amine |
InChI |
InChI=1S/C14H19N3O/c15-13-2-1-12-3-4-17(14(12)11-13)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 |
Clave InChI |
NPZGKNQOQYQYOC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C=CC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N'-octanoyl-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B8510321.png)





![Methanone,(2,3-dihydro-1h-indol-7-yl)[4-[[4-(3-quinolinylamino)-2-pyrimidinyl]amino]phenyl]-](/img/structure/B8510356.png)





![3-[2-(2,4-dichloro-phenoxy)-acetylamino]-N-furan-2-ylmethyl-benzamide](/img/structure/B8510394.png)
